2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate
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Overview
Description
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl chain, which is further esterified with hexadecanoic acid (palmitic acid). This compound is known for its unique properties, including increased volatility and stability, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate typically involves the reaction of hexadecanoic acid with 2,3-dihydroxypropyl trimethylsilyl ether. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Scientific Research Applications
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of lipid metabolism and as a model compound for studying esterification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The hydroxypropyl chain allows for interactions with biological molecules, facilitating its use in biochemical studies and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin trimethylsilyl ether
- 1-Monopalmitoylglycerol trimethylsilyl ether
Uniqueness
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is unique due to its specific combination of a hydroxypropyl chain and a trimethylsilyl group, which imparts distinct properties such as increased volatility and stability. This makes it particularly useful in applications where these characteristics are desired, such as in gas chromatography and mass spectrometry analyses.
Properties
CAS No. |
91404-19-2 |
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Molecular Formula |
C22H46O4Si |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(2-hydroxy-3-trimethylsilyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C22H46O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-19-21(23)20-26-27(2,3)4/h21,23H,5-20H2,1-4H3 |
InChI Key |
HFIPNVZGKISZTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Origin of Product |
United States |
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